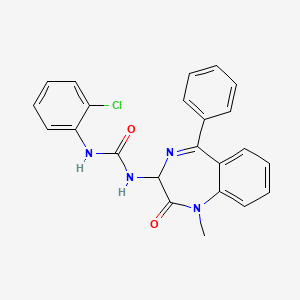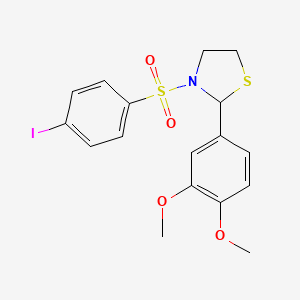
2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidine derivative that has been synthesized and studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Anthelmintic/Anti-inflammatory Activities : Nitinkumar S. Shetty, I. M. Khazi, and C. Ahn (2010) reported on the synthesis of novel imidazothiazole sulfides and sulfones, including derivatives of 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine. These compounds showed promising anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
Cytotoxicity Study : II-Whan Kim, Chong-kyo Lee, H. Kim, and Sang-hun Jung (2003) explored the cytotoxicity of similar compounds, highlighting the importance of the planarity of the imidazolidinone motif for cytotoxic activity (Kim, Lee, Kim, & Jung, 2003).
Anticancer Evaluation : P. P. Prabhu, T. Panneerselvam, C. Shastry, A. Sivakumar, and S. Pande (2015) synthesized derivatives for anticancer evaluation. One compound exhibited significant activity against human cervical cancer cell lines (Prabhu et al., 2015).
Antibacterial Activities : Krunal V. Juddhawala, N. Parekh, and Bhaskar M. Rawal (2011) synthesized and evaluated thiazolidine derivatives for their antibacterial activity against common bacterial strains (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant Activity : Maria Apotrosoaei, I. Vasincu, S. Constantin, F. Buron, S. Routier, and L. Profire (2014) reported on the synthesis of thiazolidine-4-one derivatives and their potential antioxidant effects. They found significant antioxidant activity in some of these compounds (Apotrosoaei et al., 2014).
Antimicrobial and Antitumor Evaluation : M. Gouda and A. Abu‐Hashem (2011) focused on the synthesis of thiazolidine and thiazolidinone derivatives for antimicrobial and antitumor evaluation, revealing promising activities in some compounds (Gouda & Abu‐Hashem, 2011).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKUDUFTXXHNQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

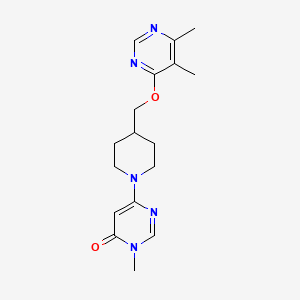
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
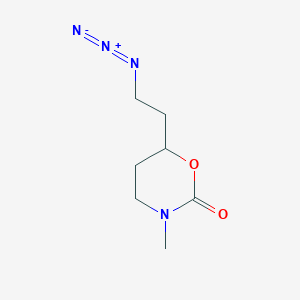
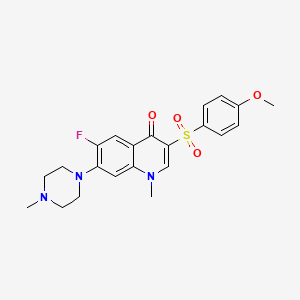
![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)
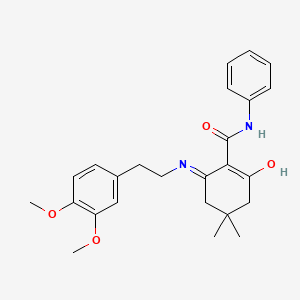
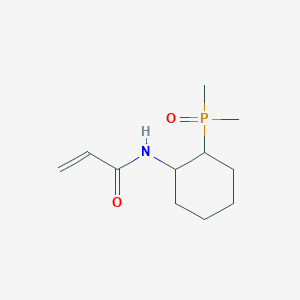
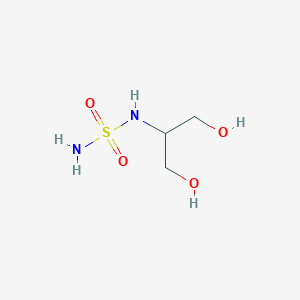

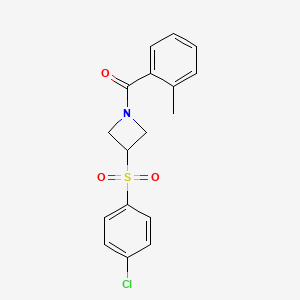
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)
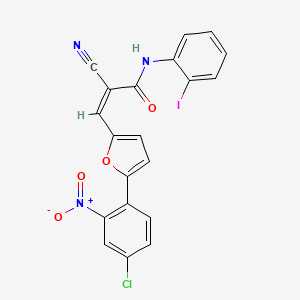
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
